1-Methoxy-2-methylbutan-2-amine;hydrochloride
Description
1-Methoxy-2-methylbutan-2-amine hydrochloride is a secondary amine hydrochloride characterized by a branched aliphatic chain with a methoxy (-OCH₃) group at the 1-position and a methyl (-CH₃) group at the 2-position of the butan-2-amine backbone. The hydrochloride salt form enhances solubility in polar solvents, a critical property for drug formulation or analytical applications .
Properties
IUPAC Name |
1-methoxy-2-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-6(2,7)5-8-3;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGIHKQIUHMGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Protection and Alkylation Strategy
Adapted from the Chinese patent CN103936599A, this method leverages imine intermediates to protect amines during alkylation:
Imine Formation :
Methylation of Hydroxyl Group :
Deprotection and Salt Formation :
Advantages : Avoids high-pressure conditions, minimizes byproducts, and uses cost-effective reagents.
Reductive Amination of Ketone Precursors
This route employs reductive amination to construct the amine backbone:
Synthesis of 1-Methoxy-3-methylbutan-2-one :
Reductive Amination :
Hydrochloride Salt Formation :
Challenges : Requires access to the ketone precursor, which may involve multi-step synthesis.
Nucleophilic Substitution of Halogenated Intermediates
A classical approach for amine synthesis:
Synthesis of 2-Bromo-1-methoxy-3-methylbutane :
- Brominate 1-methoxy-3-methylbutan-2-ol using PBr₃ or HBr/acetic acid.
Ammonolysis :
Salt Formation :
Limitations : Competing elimination reactions may reduce yields, necessitating precise temperature control.
Analytical Validation
Spectroscopic Characterization
- ¹H NMR : Signals for methoxy (δ 3.2–3.4 ppm), methyl groups (δ 1.0–1.2 ppm), and amine protons (δ 1.5–2.0 ppm).
- IR Spectroscopy : Stretching vibrations for N–H (3300 cm⁻¹) and C–O (1100 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 137.1 (free base), with fragmentation patterns consistent with the structure.
Purity and Yield Optimization
- Chromatography : Silica gel or alumina column chromatography (hexane/ethyl acetate) achieves >99% purity.
- Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salt with <0.2% residual solvent.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-methylbutan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
1-Methoxy-2-methylbutan-2-amine;hydrochloride has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-methylbutan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Similar Compounds
Key Findings from Comparative Analysis
Positional Isomerism Effects :
- The shift of the methoxy and methyl groups from the 1- and 2-positions (target compound) to the 3-position (as in 3-methoxy-3-methylbutan-2-amine hydrochloride) alters steric hindrance and electronic distribution. This may impact solubility, receptor binding, or metabolic stability .
Aromatic vs. However, this also reduces polarity, which may limit aqueous solubility .
Cyclic vs. Linear Structures :
- Cyclic derivatives like 1-(methoxymethyl)cyclobutanamine hydrochloride introduce conformational rigidity, which can improve binding affinity to specific targets (e.g., enzymes or receptors) but may complicate synthesis due to ring strain .
Functional Group Complexity :
- The addition of sulfur-containing groups (e.g., methylthio in 25T-NBOMe) or ether linkages (e.g., cyclobutylmethoxy in 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride) expands functional diversity. These groups can modulate electronic effects (e.g., hydrogen bonding, π-π interactions) critical for pharmacological activity .
Contradictions and Limitations
- Similarity Scores vs. aliphatic backbones. For example, phenyl-containing compounds may exhibit distinct toxicity or metabolic profiles compared to the target compound.
- Lack of Direct Pharmacological Data : Most evidence focuses on structural characterization rather than biological activity. Assumptions about applications (e.g., CNS activity) are speculative and require experimental validation.
Biological Activity
1-Methoxy-2-methylbutan-2-amine;hydrochloride, with the molecular formula C6H15NO·HCl, is a hydrochloride salt of an organic amine. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C6H15NO·HCl
- InChI Key : YTGIHKQIUHMGEW-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-2-aminobutane with methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process can be optimized for yield and purity through controlled temperature and pressure conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator within specific biological pathways, influencing cellular processes such as metabolism and signaling.
Potential Biological Effects
Research indicates that this compound may exhibit several biological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be beneficial in developing new therapeutic agents against bacterial infections.
- Anti-inflammatory Properties : It is being investigated for its role in modulating inflammatory responses, potentially offering insights into treating chronic inflammatory conditions.
Research Findings
Recent findings highlight the compound's potential applications in various domains:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Exhibited activity against specific bacterial strains, suggesting further exploration for drug development. |
| Inflammation Modulation | Showed promise in reducing markers of inflammation in vitro, indicating potential therapeutic applications. |
| Microtubule Interaction | Similar compounds demonstrated significant effects on microtubule dynamics, relevant for cancer treatments. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of 1-Methoxy-2-methylbutan-2-amine hydrochloride?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups, such as the methoxy (δ ~3.3 ppm) and methyl substituents. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 153.65 for [M+H]⁺) and fragmentation patterns. Infrared (IR) spectroscopy can validate amine and ether bonds. For example, IR absorption bands near 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C stretch) are diagnostic .
Q. How can the purity of 1-Methoxy-2-methylbutan-2-amine hydrochloride be assessed post-synthesis?
- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~220 nm) is effective for quantifying purity. Elemental analysis (C, H, N, Cl) ensures stoichiometric consistency, while differential scanning calorimetry (DSC) confirms melting point integrity. Stability under varying pH and temperature can be monitored using accelerated degradation studies .
Advanced Research Questions
Q. What crystallographic software and methods are optimal for determining the crystal structure of 1-Methoxy-2-methylbutan-2-amine hydrochloride?
- Answer : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. X-ray diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For challenging cases (e.g., twinning or disorder), iterative refinement with constraints for bond lengths/angles is advised. SHELX’s robustness in handling high-resolution data makes it suitable for resolving structural ambiguities .
Q. How can researchers address discrepancies in biological activity data for this compound across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability). To resolve contradictions:
- Perform dose-response curves to establish EC₅₀/IC₅₀ values.
- Validate target engagement using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Cross-reference with structural analogs (e.g., 2-Methoxyamphetamine hydrochloride) to identify substituent-specific effects .
Q. What experimental design considerations are critical for studying the compound’s reactivity in substitution reactions?
- Answer : Steric hindrance from the 2-methyl group may limit nucleophilic substitution. To optimize:
- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employ mild bases (e.g., K₂CO₃) to avoid decomposition.
- Monitor reaction progress via TLC or in-situ FTIR to detect intermediates. Reaction conditions should balance temperature (e.g., 0–25°C) and reagent stoichiometry to minimize side products .
Key Methodological Notes
- Synthesis : The hydrochloride salt is typically formed by reacting the free base with HCl in anhydrous ethanol under nitrogen. Excess HCl is avoided to prevent side reactions .
- Crystallography : For twinned crystals, SHELXD’s twin refinement tools (e.g., TWIN/BASF commands) are essential. High-resolution data (>1.0 Å) improves anisotropic displacement parameter accuracy .
- Biological Assays : Use HEK-293 cells transfected with target receptors (e.g., serotonin transporters) to evaluate uptake inhibition. Normalize data to positive controls (e.g., fluoxetine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
